molecular formula C8H5BrSZn B6319288 Benzo[b]thiophen-2-ylzinc bromide CAS No. 1233318-29-0

Benzo[b]thiophen-2-ylzinc bromide

Cat. No.: B6319288
CAS No.: 1233318-29-0
M. Wt: 278.5 g/mol
InChI Key: BWMAAQFPVONWHE-UHFFFAOYSA-M
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Description

Benzo[b]thiophen-2-ylzinc bromide is an organometallic compound with the molecular formula C8H5BrSZn. It is widely used in various fields of research due to its versatility and reactivity. This compound is particularly significant in organic synthesis, where it serves as a reagent for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-ylzinc bromide typically involves the reaction of benzo[b]thiophene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Benzo[b]thiophene+ZnBr2Benzo[b]thiophen-2-ylzinc bromide\text{Benzo[b]thiophene} + \text{ZnBr}_2 \rightarrow \text{this compound} Benzo[b]thiophene+ZnBr2​→Benzo[b]thiophen-2-ylzinc bromide

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-2-ylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Common reagents include halides, alkyl halides, and aryl halides.

    Conditions: These reactions typically require the presence of a palladium or nickel catalyst and are carried out under an inert atmosphere.

Major Products: The major products formed from these reactions are typically substituted benzo[b]thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Benzo[b]thiophen-2-ylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which Benzo[b]thiophen-2-ylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through the transfer of the benzo[b]thiophen-2-yl group to an electrophilic substrate. The zinc bromide moiety acts as a leaving group, facilitating the nucleophilic attack of the benzo[b]thiophen-2-yl group on the substrate. This process is catalyzed by transition metals such as palladium or nickel.

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound, which lacks the zinc bromide moiety.

    Benzo[b]thiophen-2-ylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.

    Benzo[b]thiophen-2-ylboronic acid: Another organometallic compound used in cross-coupling reactions.

Uniqueness: Benzo[b]thiophen-2-ylzinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its zinc bromide moiety provides distinct reactivity compared to other metal centers, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2H-1-benzothiophen-2-ide;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5S.BrH.Zn/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMAAQFPVONWHE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[C-]S2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrSZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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